2-(tert-Butyl)-6-hydroxyisonicotinic acid
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Overview
Description
2-(tert-Butyl)-6-hydroxyisonicotinic acid is a compound that belongs to the class of dihydropyridines Dihydropyridines are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-6-hydroxyisonicotinic acid can be achieved through a multi-step process. One common method involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis. This reaction produces a mixture of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitrile and 2-oxo-4-cyano-1,2-dihydropyridine-3-carboxamide, which can be separated and further hydrolyzed to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-6-hydroxyisonicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropyridine form.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which can have different biological activities and applications.
Scientific Research Applications
2-(tert-Butyl)-6-hydroxyisonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-6-hydroxyisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as acetyl-CoA-carboxylase and checkpoint kinase 1, which are involved in various cellular processes . By inhibiting these enzymes, the compound can modulate cellular functions and exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(tert-Butyl)-6-hydroxyisonicotinic acid include:
- 2-oxo-1,2-dihydropyridine-3-carboxamide
- 2-oxo-4-cyano-1,2-dihydropyridine-3-carboxamide
- 3-carbamoyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s stability and make it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-tert-butyl-6-oxo-1H-pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)7-4-6(9(13)14)5-8(12)11-7/h4-5H,1-3H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJDPVXVRFKEDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=O)N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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